4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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Overview
Description
4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a trifluoromethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if
Properties
Molecular Formula |
C22H18F3NO3S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3S/c1-15-5-11-20(12-6-15)30(28,29)14-16-7-9-17(10-8-16)21(27)26-19-4-2-3-18(13-19)22(23,24)25/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
YWYJNGSDFXUADH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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